Cyclohexanesulfonic acid, undecafluoro-, potassium salt
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Overview
Description
Cyclohexanesulfonic acid, undecafluoro-, potassium salt is a chemical compound with the molecular formula C6F11KO3S. It is a potassium salt of undecafluorocyclohexanesulfonic acid, characterized by the presence of a cyclohexane ring substituted with eleven fluorine atoms and a sulfonic acid group. This compound is part of the broader class of perfluorinated compounds, known for their unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanesulfonic acid, undecafluoro-, potassium salt typically involves the fluorination of cyclohexanesulfonic acid. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes, often utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then neutralized with potassium hydroxide to form the potassium salt .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanesulfonic acid, undecafluoro-, potassium salt can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although the fluorinated ring is generally resistant to oxidation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to prevent degradation of the fluorinated ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
Cyclohexanesulfonic acid, undecafluoro-, potassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings
Mechanism of Action
The mechanism of action of cyclohexanesulfonic acid, undecafluoro-, potassium salt involves its interaction with molecular targets through its sulfonic acid group and fluorinated ring. The fluorine atoms impart unique electronic properties, influencing the compound’s reactivity and interactions with other molecules. The sulfonic acid group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanesulfonic acid, decafluoro(pentafluoroethyl)-, potassium salt
- Cyclohexanesulfonic acid, nonafluorobis(trifluoromethyl)-, potassium salt
- Cyclohexanesulfonic acid, decafluoro(trifluoromethyl)-, potassium salt
Uniqueness
Cyclohexanesulfonic acid, undecafluoro-, potassium salt is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
3107-18-4 |
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Molecular Formula |
C6F11KO3S |
Molecular Weight |
400.21 g/mol |
IUPAC Name |
potassium;1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonate |
InChI |
InChI=1S/C6HF11O3S.K/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12;/h(H,18,19,20);/q;+1/p-1 |
InChI Key |
IVGHATFHZBKRKP-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
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